molecular formula C12H22N2O2 B3030311 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 886779-85-7

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3030311
CAS No.: 886779-85-7
M. Wt: 226.32
InChI Key: HHEGEBMPXPIGCR-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester (CAS: 886779-85-7) is a piperazine derivative with a tert-butyl ester group at position 1 and a cyclopropyl substituent at position 2. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . The compound exists in enantiomeric forms: the (R)-enantiomer (CAS: 1240587-11-4) and the (S)-enantiomer (CAS: 1240582-07-3), which are critical in chiral drug synthesis .

Properties

IUPAC Name

tert-butyl 3-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGEBMPXPIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700159
Record name tert-Butyl 3-cyclopropylpiperazine-1-carboxylate
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Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886779-85-7
Record name tert-Butyl 3-cyclopropylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyclopropylpiperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes or through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Esterification: The carboxylic acid group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester has been investigated for its interactions with various biological targets, particularly enzymes and receptors. Its piperazine ring serves as a scaffold that allows for optimal orientation of functional groups necessary for binding .

Biological Activity:

  • Studies suggest that this compound exhibits potential as a pharmacological agent due to its ability to enhance binding affinity and selectivity towards specific receptors .
  • Its unique cyclopropyl substitution may confer distinct advantages in terms of activity compared to related compounds.

Intermediate in Synthesis

This compound is widely recognized as an intermediate in the synthesis of more complex organic molecules, including:

  • Antimicrobial agents: It plays a role in the synthesis of oxazolidinones, a class of synthetic antimicrobial agents effective against gram-positive pathogens .
  • Pharmaceutical intermediates: The compound is used in the production of various pharmaceuticals, particularly those targeting central nervous system disorders due to its piperazine structure .

Several studies have documented the biological activities associated with 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester:

  • Antimicrobial Activity: Research on oxazolidinone derivatives has shown that modifications including the incorporation of cyclopropyl groups can enhance antimicrobial efficacy against resistant strains .
  • Pharmacological Investigations: The compound has been evaluated for its potential effects on neurotransmitter systems, indicating possible applications in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold, positioning functional groups in the correct orientation to interact with the target. The cyclopropyl group may enhance binding affinity or selectivity, while the tert-butyl ester group protects the carboxylic acid during reactions.

Comparison with Similar Compounds

Structural and Computational Characteristics

  • XLogP : 2.2 (indicating moderate hydrophobicity).
  • Hydrogen Bond Donors/Acceptors: 0/3.
  • Topological Polar Surface Area (TPSA) : 38.8 Ų, suggesting moderate solubility in polar solvents.
  • Rotatable Bonds : 3, reflecting conformational flexibility .

Piperazine-1-carboxylic acid tert-butyl esters are versatile intermediates in medicinal chemistry. Below is a systematic comparison of structurally related analogs:

Table 1: Structural and Physical Properties
Compound (Substituent) Molecular Formula Molecular Weight (g/mol) XLogP Key Features/Applications Reference
3-Cyclopropyl (target compound) C₁₂H₂₂N₂O₂ 226.32 2.2 Chiral building block; used in kinase inhibitors
3-Formyl-4-methanesulfonyl C₁₂H₂₁N₃O₅S 319.38 1.5 Electrophilic aldehyde for reductive amination
3-Dimethylaminomethyl-4-methanesulfonyl C₁₄H₂₇N₃O₅S 349.45 1.8 Intermediate for neuroactive agents
3-Methyl-4-(4-(methylthio)benzyl) C₂₀H₂₈N₂O₄S 392.52 3.5 Dual ester groups; antithrombotic research
4-(3-Nitropyridin-2-yl) C₁₅H₂₀N₄O₄ 320.35 2.0 Nitro group enhances reactivity for coupling
2-Cyclohexyl C₁₅H₂₆N₂O₂ 266.38 3.1 Bulky substituent; impacts steric hindrance
3-(2,2,2-Trifluoroethyl) C₁₁H₁₈F₃N₂O₂ 282.27 2.5 Fluorine enhances metabolic stability
Key Comparison Points

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups: The 4-methanesulfonyl and 3-nitro substituents (Table 1) enhance electrophilicity, enabling nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura in ) .

Stereochemical Considerations The target compound’s (R)- and (S)-enantiomers (CAS: 1240587-11-4 and 1240582-07-3) are critical for asymmetric synthesis, unlike non-chiral analogs like 4-(3-nitropyridin-2-yl) .

Safety and Handling

  • Nitro-substituted derivatives (e.g., 4-(3-nitropyridin-2-yl)) pose higher risks (e.g., respiratory irritation) compared to the cyclopropyl analog, which lacks classified hazards in available data .
  • Fluorinated analogs (e.g., 3-(2,2,2-trifluoroethyl)) may require specialized disposal due to environmental persistence .

Synthetic Flexibility

  • The target compound’s cyclopropyl group is synthesized via cyclopropanation of alkenes or ring-opening reactions, whereas methanesulfonyl derivatives involve oxidation of thioethers .

Biological Activity

3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 886779-85-7) is a synthetic derivative of piperazine, characterized by its unique cyclopropyl substitution and tert-butyl ester group. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development contexts. The following sections will explore its synthesis, biological interactions, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Boiling Point : Predicted at approximately 310.2 °C
  • Density : Approximately 1.090 g/cm³

The structure features a piperazine ring, which serves as a scaffold for biological interactions, along with a cyclopropyl group that may enhance binding affinity to various biological targets.

Synthesis

The synthesis of 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester involves several key steps:

  • Formation of the Piperazine Ring : Typically synthesized through reactions involving ethylenediamine and dihaloalkanes.
  • Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions using reagents like diazomethane.
  • Esterification : The carboxylic acid group is converted into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The piperazine ring positions functional groups optimally for binding, while the cyclopropyl group potentially improves pharmacokinetic properties.

Pharmacological Studies

Research indicates that 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester exhibits a range of biological activities:

  • Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
  • Anxiolytic Effects : Analogous structures have been linked to anti-anxiety properties, indicating that this compound may also have similar applications.

Case Studies

A study published in MDPI examined various piperazine derivatives, including those with cyclopropyl substitutions, highlighting their interactions with serotonin receptors and their potential as anxiolytic agents . Another investigation into the pharmacodynamics of piperazine derivatives found that modifications to the substituents significantly influenced their binding affinities and biological activities.

Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
3-Cyclopropyl-piperazine-1-carboxylic acid methyl esterC11H19N2O2886779-93-7Antidepressant
(S)-3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl esterC12H22N2O21240582-07-3Potential anxiolytic
4-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl esterNot specifiedNot specifiedInvestigated for various activities

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, emphasizing the importance of substituent position and type on biological activity. The unique cyclopropyl substitution pattern in 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester may confer distinct pharmacological properties compared to its analogs .

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves functionalization of a piperazine core with cyclopropyl and tert-butoxycarbonyl (Boc) groups. A representative approach includes:

Core Formation : React cyclopropylamine with a Boc-protected piperazine precursor under coupling conditions.

Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C for 2 hours to introduce the Boc group .

Purification : Silica gel column chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, THF, 0°C, 2h72%
Cyclopropane CouplingCyclopropylamine, DCM, RT~65%Extrapolated from

Q. How is the compound characterized for structural confirmation?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl (δ ~0.5–1.5 ppm) and Boc group (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O₂: 253.18) .
  • X-ray Diffraction : For crystalline derivatives, X-ray confirms stereochemistry and bond angles .

Q. What safety precautions are required during handling?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid inhalation (PEL: 5 mg/m³) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction yields be optimized for sterically hindered derivatives?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalysis : Pd(OAc)₂/Xantphos systems improve coupling efficiency for cyclopropane insertion (yield increase: ~15%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h for Boc protection (85% yield) .

Q. What strategies resolve contradictions in biological activity data for analogs?

Methodological Answer:

  • Dose-Response Curves : Test across 3–5 log units (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid degradation skews IC₅₀ values .
  • Control Experiments : Compare with structurally similar analogs (e.g., tert-butyl 4-benzylpiperazine-1-carboxylate) to isolate substituent effects .

Q. How does the cyclopropyl group influence pharmacological properties?

Methodological Answer:

  • Lipophilicity : Cyclopropyl increases logP by ~0.5 units vs. methyl analogs, enhancing blood-brain barrier penetration .
  • Metabolic Resistance : Cyclopropane’s ring strain reduces CYP450-mediated oxidation (t₁/₂ increase: 2.3h → 4.7h in rat plasma) .
  • Receptor Binding : Molecular docking shows cyclopropyl fills hydrophobic pockets in serotonin receptors (5-HT₆ ΔG = -9.8 kcal/mol) .

Q. What analytical methods differentiate stereoisomers in synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) to resolve enantiomers (Rₛ > 1.5) .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by correlating experimental and computed spectra .

Q. How is the compound utilized in multi-step organic syntheses?

Methodological Answer:

  • Peptidomimetics : Incorporate into scaffolds via amide coupling (EDC/HOBt, DMF) to mimic α-helix structures .
  • Kinase Inhibitors : React with sulfonating agents (e.g., TsCl) to generate sulfonamide prodrugs targeting EGFR .

Data Contradictions and Resolution

Q. Why do Boc protection yields vary across studies?

Resolution:

  • Moisture Sensitivity : Traces of water reduce yields by hydrolyzing Boc₂O. Anhydrous THF and molecular sieves improve consistency .
  • Steric Effects : Bulky substituents (e.g., cyclopropyl) slow reaction kinetics. Extended reaction times (4h vs. 2h) increase yields to >80% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-Cyclopropyl-piperazine-1-carboxylic acid tert-butyl ester

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